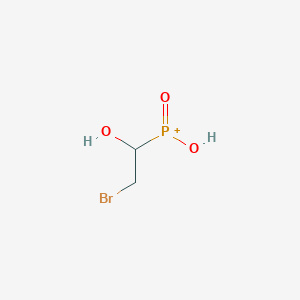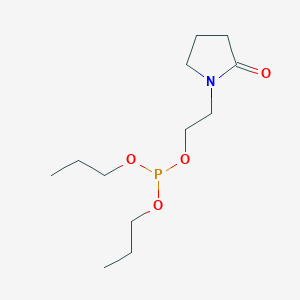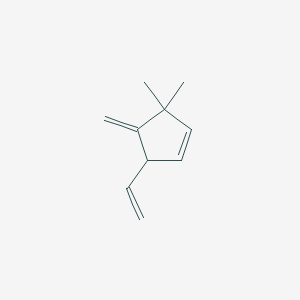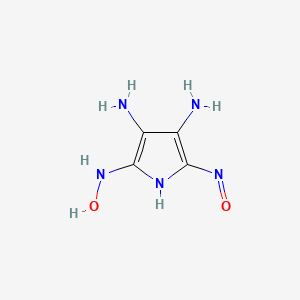
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium is a unique organophosphorus compound characterized by the presence of bromine, hydroxyl, and oxo groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphorus-containing precursor with a brominating agent under controlled conditions. One common method is the reaction of a phosphine oxide with bromine in the presence of a base, such as sodium hydroxide, to yield the desired compound. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding phosphine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new phosphorus-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorus compounds, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium serves as a versatile intermediate for the preparation of complex phosphorus-containing molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Researchers are exploring its use as a building block for designing new pharmaceuticals with potential therapeutic applications, such as enzyme inhibitors or anticancer agents.
Industry
In the materials science field, this compound is investigated for its potential use in the development of flame retardants, plasticizers, and other specialty chemicals. Its unique properties can enhance the performance and safety of various industrial products.
Mechanism of Action
The mechanism of action of (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with chlorine instead of bromine.
(2-Fluoro-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with fluorine instead of bromine.
(2-Iodo-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with iodine instead of bromine.
Uniqueness
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
CAS No. |
88648-73-1 |
|---|---|
Molecular Formula |
C2H5BrO3P+ |
Molecular Weight |
187.94 g/mol |
IUPAC Name |
(2-bromo-1-hydroxyethyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C2H4BrO3P/c3-1-2(4)7(5)6/h2,4H,1H2/p+1 |
InChI Key |
KGOSCORJRVXRGD-UHFFFAOYSA-O |
Canonical SMILES |
C(C(O)[P+](=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)



![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)

![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)

